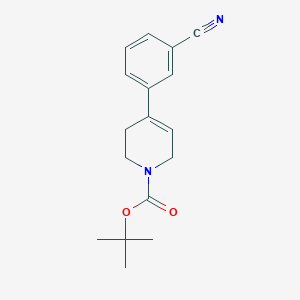
tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
概要
説明
Tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound with the molecular formula C₁₇H₂₀N₂O₂. It is a derivative of dihydropyridine, featuring a tert-butyl ester group and a 3-cyanophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a cyclization reaction, often using a suitable diene and a dienophile under controlled conditions.
Introduction of the 3-Cyanophenyl Group: This step involves a substitution reaction where the cyanophenyl group is introduced to the dihydropyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.
Substitution: Substitution reactions can introduce different functional groups at the dihydropyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the interaction of dihydropyridine derivatives with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives formed.
類似化合物との比較
Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a dihydropyridine ring.
Tert-butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: A closely related compound with a slight variation in the position of the cyano group.
Uniqueness: Tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in synthesis make it a valuable compound in research and industry.
特性
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNIVNQIZXFURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2966053.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)
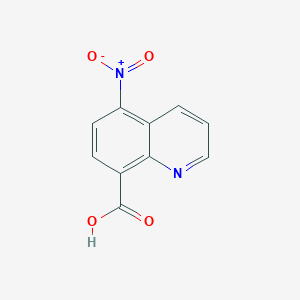
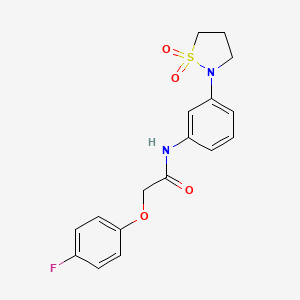
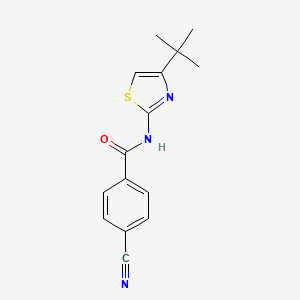
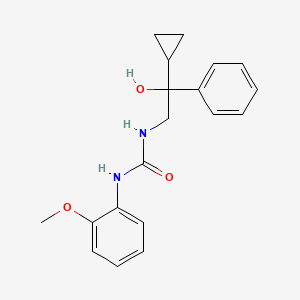
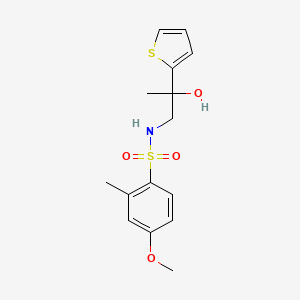
![N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2966062.png)

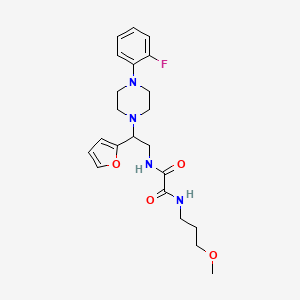

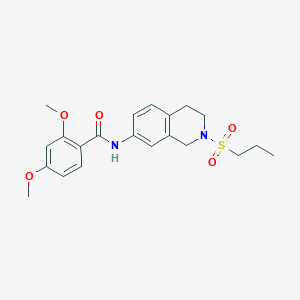
![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)
![5-Chloro-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2966074.png)
